molecular formula C20H18FN3O2 B4333552 ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No. B4333552
M. Wt: 351.4 g/mol
InChI Key: UZOBMQVZVXDLSO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a chemical compound that belongs to a broader class of compounds known as benzimidazoles. Benzimidazoles and their derivatives are known for their diverse range of biological activities and have been studied extensively for their potential applications in various fields of chemistry and pharmacology. However, this response will focus solely on the chemical and physical aspects of the compound .

Synthesis Analysis

The synthesis of related benzimidazole derivatives typically involves cyclization reactions, starting from appropriate precursors such as o-phenylenediamine and carboxylic acids, followed by N-alkylation steps (Zhou et al., 2004). These methods are indicative of a versatile synthetic pathway that could be adapted for the synthesis of this compound, employing specific substituents and conditions tailored to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, typically features a planar benzimidazole core, which may be substituted with various functional groups leading to a wide array of structural diversity (N. Arumugam et al., 2010). The presence of substituents like the ethyl carboxylate group and fluorophenyl moiety in the compound affects its overall geometry, electronic distribution, and potential for intermolecular interactions, contributing to its unique properties.

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, leveraging the reactivity of their imidazole ring, substituted groups, and any additional reactive sites introduced by specific substituents. These reactions include but are not limited to, N-alkylation, cyclization, and interactions with nucleophiles and electrophiles, which are fundamental in further modifying the structure and enhancing the compound's utility in various chemical contexts (G. Jagadeesha et al., 2023).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of their substituents. For instance, the crystal structure analysis often reveals how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the compound's stability and state of aggregation (N. Arumugam et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in medicinal chemistry . Further studies could also explore its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-3-26-19(25)17-12(2)22-20-23-15-10-6-7-11-16(15)24(20)18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOBMQVZVXDLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

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